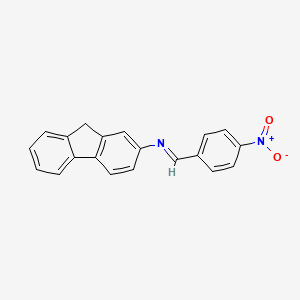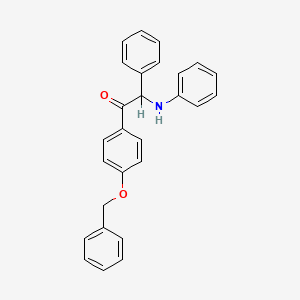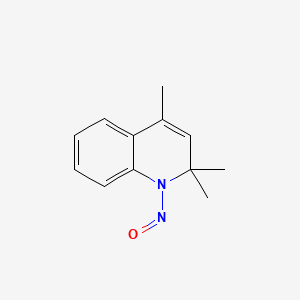
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .
Análisis De Reacciones Químicas
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antibacterial, antimalarial, and anti-inflammatory properties, making them valuable in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.
Propiedades
Número CAS |
20619-78-7 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1-nitrosoquinoline |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
Clave InChI |
MOGASTIXMIUDMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=CC=CC=C12)N=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



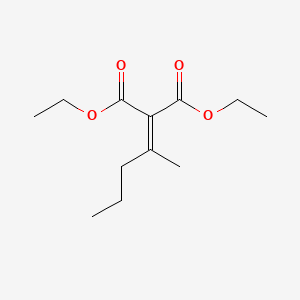
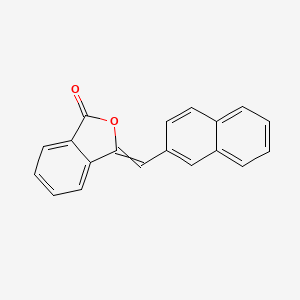
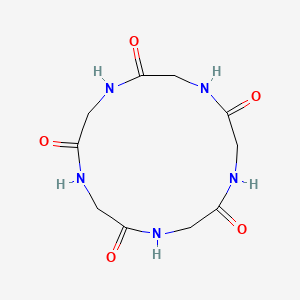

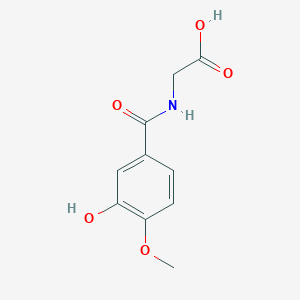
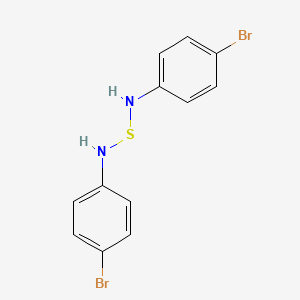


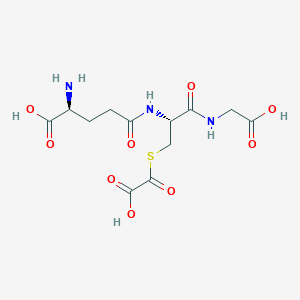
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
